molecular formula C12H20N4O B13347503 1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13347503
M. Wt: 236.31 g/mol
InChI Key: WTOHPBZDVJPESH-UHFFFAOYSA-N
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Description

1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a triazole ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound.

    Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions using isobutyl halides.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Attachment of the Aldehyde Group: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: 1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

    Reduction: 1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-methanol

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-((1-isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis and drug design.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-methanol
  • 1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-amine

Uniqueness

1-((1-Isobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which provides additional reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack this functional group and, therefore, have different chemical properties and applications.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

1-[[1-(2-methylpropyl)pyrrolidin-2-yl]methyl]triazole-4-carbaldehyde

InChI

InChI=1S/C12H20N4O/c1-10(2)6-15-5-3-4-12(15)8-16-7-11(9-17)13-14-16/h7,9-10,12H,3-6,8H2,1-2H3

InChI Key

WTOHPBZDVJPESH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC1CN2C=C(N=N2)C=O

Origin of Product

United States

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